4-Propylaminomethylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylaminomethylphenylboronic acid is an organic compound with the molecular formula C10H16BNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a propylaminomethyl group. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylaminomethylphenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with propylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Propylaminomethylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The propylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
4-Propylaminomethylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Propylaminomethylphenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, including drug delivery and sensing .
Comparison with Similar Compounds
- 4-Aminomethylphenylboronic acid
- 4-Methylaminomethylphenylboronic acid
- 4-Ethylaminomethylphenylboronic acid
Comparison: 4-Propylaminomethylphenylboronic acid is unique due to the presence of the propylaminomethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it suitable for specific applications in organic synthesis and biomedical research .
Properties
IUPAC Name |
[4-(propylaminomethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2/c1-2-7-12-8-9-3-5-10(6-4-9)11(13)14/h3-6,12-14H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIJHXQMAMAZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNCCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.